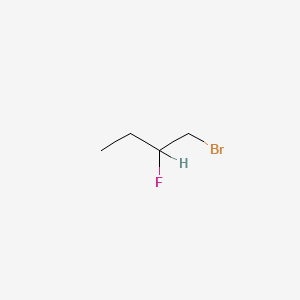1-Bromo-2-fluorobutane
CAS No.: 1871-73-4
Cat. No.: VC2317059
Molecular Formula: C4H8BrF
Molecular Weight: 155.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1871-73-4 |
|---|---|
| Molecular Formula | C4H8BrF |
| Molecular Weight | 155.01 g/mol |
| IUPAC Name | 1-bromo-2-fluorobutane |
| Standard InChI | InChI=1S/C4H8BrF/c1-2-4(6)3-5/h4H,2-3H2,1H3 |
| Standard InChI Key | BMJVYLYFMNOKCF-UHFFFAOYSA-N |
| SMILES | CCC(CBr)F |
| Canonical SMILES | CCC(CBr)F |
Introduction
Chemical Identity and Structure
Basic Identification
1-Bromo-2-fluorobutane is identified by the molecular formula C4H8BrF . It is registered in chemical databases with the CAS Registry Number 1871-73-4 and European Community (EC) Number 897-266-0 . The compound is also referenced in other databases such as DSSTox (DTXSID00940179) and WikiData (Q82916776) .
Structural Representation
The molecular structure features a four-carbon chain with bromine attached to the terminal carbon and fluorine at the adjacent carbon position. This structural arrangement can be represented through various chemical notations:
The presence of two different halogen atoms creates an asymmetric molecule with distinct chemical reactivity at the two halogenated carbon positions, influencing its behavior in chemical reactions.
Physical and Chemical Properties
Physical Properties
1-Bromo-2-fluorobutane exhibits several characteristic physical properties that define its behavior under various conditions. These properties are compiled in Table 1 below:
Table 1: Physical Properties of 1-Bromo-2-fluorobutane
| Property | Value |
|---|---|
| Molecular Weight | 155.00900 g/mol |
| Density | 1.364 g/cm³ |
| Boiling Point | 113.3°C at 760 mmHg |
| Flash Point | 23.9°C |
| Exact Mass | 153.97900 |
| LogP | 2.12940 |
| Vapor Pressure | 24.7 mmHg at 25°C |
| Index of Refraction | 1.414 |
The relatively low flash point of 23.9°C indicates that 1-Bromo-2-fluorobutane is flammable at temperatures close to room temperature, which has significant implications for its handling and storage requirements. The LogP value of approximately 2.13 suggests moderate lipophilicity, indicating potential for membrane permeability, though its primary applications remain in chemical synthesis rather than biological contexts.
Spectroscopic Properties
The spectroscopic properties of 1-Bromo-2-fluorobutane include predicted collision cross-sections for various adducts, which are valuable for analytical detection and identification using mass spectrometry techniques. These predicted values are presented in Table 2:
Table 2: Predicted Collision Cross Section Values for 1-Bromo-2-fluorobutane
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 154.98662 | 126.5 |
| [M+Na]+ | 176.96856 | 128.1 |
| [M+NH4]+ | 172.01316 | 131.4 |
| [M+K]+ | 192.94250 | 128.2 |
| [M-H]- | 152.97206 | 124.3 |
| [M+Na-2H]- | 174.95401 | 128.0 |
| [M]+ | 153.97879 | 124.8 |
| [M]- | 153.97989 | 124.8 |
These collision cross-section values provide important parameters for identification and analysis of the compound in complex mixtures using ion mobility mass spectrometry, enhancing the analytical capabilities for detecting and quantifying this compound in various matrices.
Applications in Chemical Synthesis
1-Bromo-2-fluorobutane has several important applications in the field of organic chemistry. The presence of both bromine and fluorine atoms on the carbon chain creates a versatile synthetic intermediate with potential for selective reactivity.
Synthetic Utility
The primary applications of 1-Bromo-2-fluorobutane include:
-
The compound serves as a building block in the synthesis of more complex fluorinated organic compounds. The bromine atom typically acts as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization at that position while maintaining the fluorine substituent.
-
In organic synthesis, this compound provides a convenient method for introducing a fluorinated butyl group into target molecules, which can significantly alter their physical, chemical, and pharmacological properties.
-
As a research tool in organic chemistry investigations, this compound serves as a model system for studying the effects of multiple halogen substitutions on reaction mechanisms and rates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume